molecular formula C18H19NO4 B2484556 [2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794987-64-6

[2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2484556
CAS No.: 1794987-64-6
M. Wt: 313.353
InChI Key: GJRBGZPLLDGYTC-UHFFFAOYSA-N
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Description

[2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-methylanilino group and a 2-methoxyphenyl group attached to an oxoethyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the esterification of 2-(2-methylanilino)-2-oxoethanol with 2-(2-methoxyphenyl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction of the oxo group can yield the corresponding alcohol derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable esters makes it suitable for use in polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Methylanilino)-2-oxoethyl] 2-(2-hydroxyphenyl)acetate
  • [2-(2-Methylanilino)-2-oxoethyl] 2-(2-chlorophenyl)acetate
  • [2-(2-Methylanilino)-2-oxoethyl] 2-(2-fluorophenyl)acetate

Uniqueness

Compared to its analogs, [2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its pharmacological properties.

Properties

IUPAC Name

[2-(2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-7-3-5-9-15(13)19-17(20)12-23-18(21)11-14-8-4-6-10-16(14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRBGZPLLDGYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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